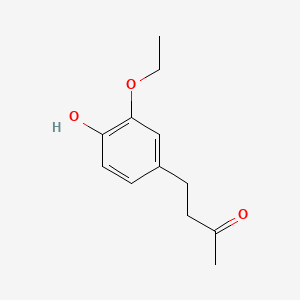

4-(3-ethoxy-4-hydroxyphenyl)butan-2-one

Description

4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one, also known as ethylzingerone or hydroxyethoxyphenyl butanone (CAS: 569646-79-3), is a phenolic ketone derivative with a molecular formula of C₁₂H₁₆O₃. It is widely utilized in cosmetic formulations for its antimicrobial properties, particularly against Burkholderia bacteria, which are resistant to common preservatives like methylisothiazolinone (MIT) . The compound is regulated in the EU for cosmetic use at a maximum concentration of 0.7% . Its efficacy is enhanced when dissolved in lipophilic solvents such as isopropyl palmitate, preventing recrystallization during storage .

Properties

IUPAC Name |

4-(3-ethoxy-4-hydroxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-15-12-8-10(5-4-9(2)13)6-7-11(12)14/h6-8,14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLOKFOWFPJWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278928 | |

| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569646-79-3 | |

| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569646-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0569646793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-éthoxy-4-hydroxyphényl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-ETHOXY-4-HYDROXYPHENYL)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH7XI54W45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone involves several steps. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with acetone under basic conditions, followed by reduction . The reaction typically requires a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods

In industrial settings, the production of 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-ethoxy-4-hydroxyphenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-ethoxy-4-hydroxyphenyl)butan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone involves multiple pathways:

Intracellular Oxidation: It induces oxidative stress within microbial cells, leading to cell damage and death.

Stress Response Mechanisms: The compound triggers stress response pathways, including the stringent response and regulation of intracellular pH.

Altered Permeability: It affects the permeability of microbial cell membranes, disrupting essential cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substitutions

The compound’s structure comprises a butan-2-one backbone with a 3-ethoxy-4-hydroxyphenyl substituent. Structural analogues differ in substituent groups, leading to variations in biological activity and applications:

Functional Group Impact on Activity

- Ethoxy vs. Hydroxyl Groups : The ethoxy group in ethylzingerone enhances lipophilicity, improving solubility in cosmetic oils and antimicrobial efficacy . In contrast, 4-(4-hydroxyphenyl)butan-2-one lacks the ethoxy group, limiting its antimicrobial utility but making it suitable for fragrances .

- Sulfanyl vs. Methoxy Groups : The sulfanyl group in 4-(phenylsulfanyl)butan-2-one enables tyrosinase inhibition by interacting with copper ions in the enzyme’s active site, a mechanism absent in methoxy-substituted analogues .

- Amino Substitutions: The N-methyl-N-phenylamino group in 4-(N-methyl-N-phenylamino)butan-2-one introduces nitrogen-based reactivity, contributing to its larvicidal and antimicrobial properties .

Biological Activity

4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one, also known as ethylzingerone, is a methyl ketone derived from the phenylbutanone family. Its structure features an ethoxy group and a hydroxy group on the phenyl ring, which contribute to its biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer contexts.

- Molecular Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli at certain concentrations .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress within cells, leading to apoptosis.

- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at the G1 phase in certain cancer cell lines.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of ethylzingerone against common pathogens. The study utilized disk diffusion methods to assess inhibition zones and confirmed its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Study 2: Cytotoxicity in Cancer Cells

A recent study examined the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis, with IC50 values determined at 50 µM after 48 hours of exposure. Flow cytometry analysis further confirmed increased annexin V positivity in treated cells, indicating early apoptosis .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one in biochemical research?

- Methodology : Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for structural validation. For crystallographic studies, employ SHELX programs (e.g., SHELXL for refinement) to resolve anisotropic displacement parameters and hydrogen bonding networks . Mass spectrometry (MS) can confirm molecular weight and fragmentation patterns.

Q. How should researchers assess the purity and stability of this compound under varying experimental conditions?

- Methodology : Conduct accelerated stability studies (e.g., exposure to light, heat, and humidity) using HPLC to monitor degradation products. Purity can be quantified via calibrated chromatographic methods with reference standards. Stability in aqueous solutions should be tested at physiological pH (4–9) and compared to organic solvents like ethanol or DMSO .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow IFRA and RIFM guidelines for fragrance safety, including permissible exposure limits (e.g., 0.7% in cosmetic formulations). Use personal protective equipment (PPE) such as nitrile gloves and fume hoods during synthesis. Toxicity screening (e.g., Ames test for mutagenicity) is recommended for novel applications .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the antimicrobial mechanism of this compound when combined with silver-based compounds?

- Methodology : Use time-kill assays to evaluate synergistic effects against Staphylococcus aureus and Escherichia coli. Pair with transcriptomic analysis (RNA-seq) to identify gene expression changes in bacterial biofilms. Structural analogs (e.g., 4-hydroxyacetophenone) can be tested to isolate functional groups responsible for activity .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cosmetic preservative efficacy) be resolved?

- Methodology : Perform dose-response studies across multiple cell lines (eukaryotic vs. prokaryotic) to assess selective toxicity. Compare results under standardized conditions (e.g., ISO 10993 for biocompatibility). Use molecular docking simulations to predict interactions with bacterial enzymes (e.g., FabI in fatty acid synthesis) versus human keratinocyte receptors .

Q. What strategies optimize the synthesis of this compound from natural precursors like birch bark extracts?

- Methodology : Employ green chemistry approaches, such as diethyl carbonate as a solvent, to improve yield and reduce waste. Monitor reaction kinetics via in-situ FTIR to identify intermediates. For polymerization, use AIBN initiators and characterize thermal properties (e.g., glass transition temperature, Tg) via differential scanning calorimetry (DSC) .

Q. How should crystallographic data be refined to resolve ambiguities in hydrogen bonding or tautomeric forms of this compound?

- Methodology : Utilize SHELX suite programs (SHELXL for least-squares refinement) with high-resolution (<1.0 Å) X-ray data. Apply Hirshfeld surface analysis to map intermolecular interactions. For ambiguous electron density, test alternative models (e.g., keto-enol tautomers) using the SQUEEZE tool in PLATON .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.